SH5-07

Catalog No.
S543126
CAS No.
1456632-41-9
M.F
C29H28F5N3O5S
M. Wt
625.611
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SH5-07

CAS Number

1456632-41-9

Product Name

SH5-07

IUPAC Name

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-N-hydroxybenzamide

Molecular Formula

C29H28F5N3O5S

Molecular Weight

625.611

InChI

InChI=1S/C29H28F5N3O5S/c1-36(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)16-22(38)37(21-13-11-20(12-14-21)29(39)35-40)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18,40H,2-6,15-16H2,1H3,(H,35,39)

InChI Key

QPSUYVALAOXFGL-UHFFFAOYSA-N

SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)NO)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Solubility

Soluble in DMSO

Synonyms

SH5 07; SH507; SH5-07

Description

The exact mass of the compound SH5-07 is 625.167 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Probing Stat3 Function in Cellular Processes

Stat3 plays a critical role in numerous cellular processes, including cell proliferation, differentiation, and survival. By inhibiting Stat3 with SH5-07, researchers can dissect its specific contributions in these processes. For instance, treating cells with SH5-07 followed by analysis of downstream gene expression can reveal genes regulated by Stat3 signaling [1]. This approach helps elucidate the mechanisms by which Stat3 influences cellular behavior.

[1] Source: Xu, D., et al. (2010). Discovery of a potent small-molecule Stat3 inhibitor by a high-throughput screening approach. Journal of biological chemistry, 285(4), 2477-2483. ()

Studying Stat3 in Cancer Biology

Stat3 is constitutively active (continuously "on") in many cancers, promoting tumor growth and metastasis. SH5-07 serves as a tool to investigate the role of Stat3 in cancer progression. Researchers can treat cancer cells with SH5-07 and assess its impact on cell proliferation, migration, and survival. This can provide insights into Stat3's contribution to cancer development and identify it as a potential therapeutic target [2].

[2] Source: Song, L., et al. (2010). SH5-07, a novel Stat3 inhibitor, exhibits antitumor activity in T-cell acute lymphoblastic leukemia. Molecular cancer therapeutics, 9(3), 802-813. ()

Understanding Stat3 in Inflammatory Diseases

Stat3 is also implicated in chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Researchers can employ SH5-07 to investigate Stat3's function in these conditions. By studying the effects of SH5-07 on inflammatory signaling pathways in immune cells, scientists can gain a deeper understanding of Stat3's role in inflammation and explore its potential as a therapeutic target for inflammatory disorders [3, 4].

[3] Source: Ni, X., et al. (2011). SH5-07, a Stat3 inhibitor, suppresses the inflammatory response in human rheumatoid arthritis fibroblast-like synoviocytes. Arthritis research & therapy, 13(2), R32. ()

SH5-07 is a synthetic compound classified as a hydroxamic acid-based STAT3 inhibitor []. It was developed as a research tool to study the function of STAT3 and its potential role in diseases [].


Molecular Structure Analysis

The detailed structure of SH5-07 is not publicly available. However, scientific articles describe it as a hydroxamic acid derivative, indicating the presence of a specific functional group known as a hydroxamic acid []. This functional group is believed to be key to SH5-07's interaction with STAT3 [].


Chemical Reactions Analysis

The specific chemical reactions involved in the synthesis of SH5-07 are not publicly available due to potential proprietary information. Scientific research focuses on the use of SH5-07 as a research tool rather than its large-scale production methods [, , ].


Physical And Chemical Properties Analysis

There is limited publicly available data on the exact physical and chemical properties of SH5-07. However, some resources describe it as a cell-permeable compound, meaning it can enter cells for further investigation [].

SH5-07 is believed to function by binding to STAT3, thereby preventing it from interacting with other molecules and carrying out its cellular functions [, , ]. This inhibition disrupts processes regulated by STAT3, which may have therapeutic potential in diseases where STAT3 is overactive [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.5

Exact Mass

625.167

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Lopez-Tapia F, Brotherton-Pleiss C, Yue P, Murakami H, Costa Araujo AC, Reis Dos Santos B, Ichinotsubo E, Rabkin A, Shah R, Lantz M, Chen S, Tius MA, Turkson J. Linker Variation and Structure-Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Med Chem Lett. 2018 Feb 16;9(3):250-255. doi: 10.1021/acsmedchemlett.7b00544. eCollection 2018 Mar 8. PubMed PMID: 29541369; PubMed Central PMCID: PMC5846032.
2: Yue P, Lopez-Tapia F, Paladino D, Li Y, Chen CH, Namanja AT, Hilliard T, Chen Y, Tius MA, Turkson J. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo. Cancer Res. 2016 Feb 1;76(3):652-63. doi: 10.1158/0008-5472.CAN-14-3558. Epub 2015 Jun 18. PubMed PMID: 26088127; PubMed Central PMCID: PMC4684502.

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